REACTION_CXSMILES
|
COC1C=CC(C[O:8][C:9]2[C:18]3[C:13](=[CH:14][C:15]([N:19]4[CH2:24][CH2:23][O:22][CH2:21][CH2:20]4)=[CH:16][CH:17]=3)[N:12]=[CH:11][N:10]=2)=CC=1>Cl.O1CCOCC1>[N:19]1([C:15]2[CH:14]=[C:13]3[C:18]([C:9](=[O:8])[NH:10][CH:11]=[N:12]3)=[CH:17][CH:16]=2)[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1 |f:1.2|
|
Name
|
|
Quantity
|
178 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(COC2=NC=NC3=CC(=CC=C23)N2CCOCC2)C=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
Cl.O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C1=CC=C2C(NC=NC2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 g | |
YIELD: CALCULATEDPERCENTYIELD | 129.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |